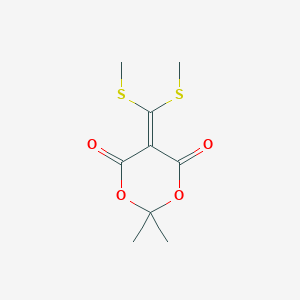

5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

Properties

IUPAC Name |

5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S2/c1-9(2)12-6(10)5(7(11)13-9)8(14-3)15-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIGQKNRHXFMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=C(SC)SC)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365092 | |

| Record name | 5-[Bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100981-05-3 | |

| Record name | 5-[Bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as CAS No. 100981-05-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Characteristics

- Molecular Formula : C₉H₁₂O₄S₂

- Molecular Weight : 248.32 g/mol

- IUPAC Name : 5-[bis(methylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

- CAS Number : 100981-05-3

Synthesis

The synthesis of this compound typically involves reactions that utilize starting materials like Meldrum's acid derivatives and various thiol compounds. Its unique structure allows it to participate in diverse chemical reactions such as cyclization and ring-opening reactions, making it valuable for further chemical transformations .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

- MCF-7 Cell Line : The compound showed significant inhibitory effects on cell proliferation with an IC₅₀ value comparable to established anticancer agents like doxorubicin.

- A549 Cell Line : It demonstrated a reduction in cell viability, indicating potential use in lung cancer therapy.

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms that require further investigation .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Preliminary studies revealed that it could inhibit the activity of cyclooxygenase enzymes (COX), which play a critical role in inflammation:

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |

This data indicates that the compound exhibits selective inhibition towards COX enzymes, which is crucial for developing anti-inflammatory drugs .

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. It has been shown to scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases. The antioxidant activity was assessed using various assays that measure the ability to neutralize reactive oxygen species (ROS).

Case Studies and Research Findings

- In Vitro Studies : A series of experiments conducted on different cancer cell lines demonstrated varying degrees of cytotoxicity attributed to the compound's unique structure and functional groups.

- Mechanistic Insights : Mechanistic studies suggest that the compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis .

- Comparative Analysis : When compared to other similar compounds, this compound showed enhanced biological activity, highlighting its potential as a lead compound for drug development.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of DMDM is , and it features a dioxane ring with two methylthio substituents. These structural characteristics contribute to its unique chemical reactivity and biological activity. The compound has a molecular weight of approximately 248.32 g/mol, a density of 1.3 g/cm³, and a boiling point of around 401.1 °C at 760 mmHg .

Antimicrobial Activity

DMDM has demonstrated significant antimicrobial properties against various bacterial strains. Its effectiveness as an antibacterial agent positions it as a valuable tool in the development of new antimicrobial therapies. Studies have indicated that DMDM can disrupt essential biological processes within microbial cells, making it a candidate for further pharmacological investigations .

Antifungal Properties

In addition to its antibacterial effects, DMDM exhibits fungicidal properties. This dual activity against bacteria and fungi enhances its potential as a broad-spectrum antimicrobial agent, which is particularly relevant in the context of increasing antibiotic resistance.

Anticancer Potential

Research has suggested that derivatives of DMDM may possess anticancer properties. The compound's ability to interact with cellular targets opens avenues for exploring its use in cancer therapy. Investigations into the mechanisms of action are ongoing to elucidate how DMDM can disrupt cancer cell proliferation and survival .

Synthetic Applications

DMDM serves as an important intermediate in synthetic organic chemistry. It is utilized in:

- Ring-opening reactions : DMDM can facilitate the formation of various cyclic compounds through ring-opening mechanisms.

- Cyclization processes : The compound is involved in cyclization reactions that yield stable products such as 5-cyclopentenyl-4H-1,3-dioxane-4,6-diones .

These synthetic applications highlight the versatility of DMDM in creating complex organic molecules.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antibacterial activity of DMDM against several pathogenic strains. The results indicated that DMDM exhibited a minimum inhibitory concentration (MIC) comparable to that of established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Synthesis of Anticancer Derivatives

Research conducted by Huang et al. explored the synthesis of various derivatives from DMDM aimed at enhancing anticancer activity. The study reported that certain modifications to the DMDM structure resulted in compounds with significantly improved efficacy against cancer cell lines, supporting further exploration into its therapeutic potential .

Preparation Methods

Reaction Mechanism and Optimization

A landmark advancement in synthesizing this compound involves a one-pot reaction between Meldrum’s acid, aryl isothiocyanates, and alkyl halides. The process initiates with deprotonation of Meldrum’s acid (pKa = 4.97) using triethylamine in dry dimethylformamide (DMF), forming a reactive anion. Subsequent addition of aryl isothiocyanates at 40–45°C facilitates nucleophilic attack, yielding an intermediate thioamide. Alkylation with methyl iodide at room temperature completes the bis(methylthio)methylene substitution, achieving yields up to 90%.

Table 1: One-Pot Synthesis Yields Under Varied Conditions

| Aryl Isothiocyanate | Alkyl Halide | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Phenyl | Methyl iodide | 40–45 | 5 | 90 |

| 4-Bromophenyl | Methyl iodide | 40–45 | 5 | 85 |

| 2-Methylphenyl | Methyl iodide | 40–45 | 5 | 78 |

This method supersedes earlier multi-step approaches, which suffered from moderate yields (39.7%) and operational complexity.

Alkylation of Meldrum’s Acid Derivatives

Direct Alkylation Strategies

Alternative routes involve sequential alkylation of Meldrum’s acid derivatives. For instance, treatment of Meldrum’s acid with carbon disulfide and methyl iodide under basic conditions generates the bis(methylthio)methylene moiety. This method, while effective, requires stringent anhydrous conditions and precise stoichiometry to avoid over-alkylation.

Solvent and Base Effects

Reaction efficiency heavily depends on solvent polarity and base strength. Polar aprotic solvents like DMF enhance anion stabilization, whereas triethylamine proves superior to weaker bases (e.g., pyridine) in driving deprotonation. In contrast, reactions in 1,4-dioxane/water mixtures at 75°C yield 85% product but necessitate extended heating (4 hours).

Cyclization and Post-Functionalization

Thermal Cyclization to Quinolones

This compound serves as a precursor for 2-alkylthio-4(1H)-quinolones via thermal cyclization. Heating the compound at 120°C in toluene induces ring closure, forming quinolone derivatives with yields up to 75%.

Table 2: Cyclization Outcomes

| Starting Material | Conditions | Product | Yield (%) |

|---|---|---|---|

| 5-(Bis(methylthio)methylene) | Toluene, 120°C, 3h | 2-Methylthio-4-quinolone | 75 |

| 5-(Phenylthio)methylene | Xylene, 130°C, 4h | 2-Phenylthio-4-quinolone | 68 |

Comparative Analysis of Methodologies

Yield and Scalability

The one-pot method outperforms multi-step protocols in both yield (90% vs. 39.7%) and operational simplicity, making it preferable for industrial applications. However, solvent-free approaches using triethylammonium formate at 95°C offer comparable yields (85%) with reduced environmental impact.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 5-(bis(methylthio)methylene)-Meldrum’s acid derivatives, and how can reaction yields be maximized?

Methodological Answer: The compound is synthesized via nucleophilic substitution of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). A high-yield method involves reacting Meldrum’s acid with carbon disulfide (CS₂) and triethylamine (TEA) in dimethyl sulfoxide (DMSO), followed by iodomethane addition at 0°C. This two-step protocol achieves an 81% yield of the target compound . Key parameters include:

- Solvent choice : DMSO enhances reactivity due to its polar aprotic nature.

- Temperature control : Slow iodomethane addition at 0°C minimizes side reactions.

- Workup : Precipitation with ice simplifies purification.

Q. Q2. How can NMR and X-ray crystallography be applied to confirm the structure of this compound and its derivatives?

Methodological Answer:

- ¹H/¹³C NMR : The methylthio groups (-SMe) resonate at δ ~2.5 ppm (¹H) and δ ~15–20 ppm (¹³C). The dioxane ring protons appear as singlets due to symmetry .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are used to refine crystal structures. For example, intramolecular N–H···O hydrogen bonds (1.86 Å) and π-electron delocalization in the dioxane ring confirm zwitterionic character in derivatives .

Q. Q3. What mechanistic insights explain the regioselective substitution of methylthio groups in reactions with amines or oxidants?

Methodological Answer: The methylthio groups act as leaving groups due to their weak C–S bond (bond dissociation energy ~65 kcal/mol). In reactions with ammonia, one -SMe group is replaced by -NH₂ via nucleophilic substitution, forming 5-[amino(thiomethyl)methylene] derivatives. The reaction proceeds under mild conditions (aqueous NH₃, room temperature) with >90% yield . Oxidation with m-CPBA selectively converts -SMe to sulfoxide (-SOCH₃) without over-oxidation to sulfone, attributed to steric hindrance and electronic effects .

Q. Q4. How can this compound serve as a precursor for bioactive molecules, such as kinase inhibitors?

Methodological Answer: The methylthio-methylene moiety undergoes sequential substitution to generate pharmacophores. For example:

PI3K Inhibitors : Reaction with 2-iodoaniline in ethanol forms 5-[(2-iodophenylamino)(methylthio)methylene] derivatives, which are further modified with morpholine to introduce heterocyclic motifs critical for kinase binding .

Antitumor Agents : Condensation with indole aldehydes via Yonemitsu reactions (catalyzed by KH₂PO₄) yields 5-[(indol-3-yl)-arylmethyl] derivatives, which exhibit cytotoxicity via DNA intercalation .

Q. Q5. What experimental strategies resolve contradictions in crystallographic data for zwitterionic derivatives?

Methodological Answer: Discrepancies in bond lengths (e.g., C=O vs. C–O⁻) in zwitterionic structures are resolved by:

High-resolution data collection : Use synchrotron radiation (λ < 1 Å) to improve data accuracy.

Charge density analysis : Multipole refinement in programs like OLEX2 clarifies electron delocalization in the dioxane ring .

Comparative studies : Analyze isostructural analogs (e.g., sulfoxide derivatives) to identify systematic trends .

Methodological Innovations

Q. Q6. How can green chemistry principles be applied to synthesize related 5-arylmethylene derivatives?

Methodological Answer: Solvent-free methods using KH₂PO₄ as a catalyst in ethanol/water mixtures achieve 85–90% yields. This avoids toxic solvents (e.g., CH₂Cl₂) and reduces waste . Key steps:

- Catalyst recycling : KH₂PO₄ is recovered via filtration and reused for 3 cycles without yield loss.

- Microwave assistance : Reduces reaction time from 24 h to 30 min .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.